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molecular formula C16H21N3O B8351236 N-[(1-Methyl-4-piperidyl)methyl] indole-3-carboxamide

N-[(1-Methyl-4-piperidyl)methyl] indole-3-carboxamide

Cat. No. B8351236
M. Wt: 271.36 g/mol
InChI Key: NQZORDBDRAOOEB-UHFFFAOYSA-N
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Patent
US05998409

Procedure details

N-[(1-Methyl-4-piperidyl)methyl]indole-3-carboxamide was prepared from indole-3-carboxylic acid and N-(1-methyl-4-piperidyl)methylamine using an analogous method to Description 1b and then converted to the title compound using an similar procedure to Example 3 (method 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)[C:3]([C:10](O)=[O:11])=[CH:2]1.CN1CCC(CN)CC1.[CH2:22]([N:26]1[CH2:31][CH2:30][CH:29]([CH2:32][NH:33][C:34]([C:36]2[C:44]3[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=3)[NH:38][CH:37]=2)=[O:35])[CH2:28][CH2:27]1)CCC>>[CH3:22][N:26]1[CH2:31][CH2:30][CH:29]([CH2:32][NH:33][C:34]([C:36]2[C:44]3[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=3)[NH:38][CH:37]=2)=[O:35])[CH2:28][CH2:27]1.[CH3:22][N:26]1[CH2:31][CH2:30][CH:29]([CH2:32][NH:33][C:34]([C:36]2[C:44]3[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=3[N:38]3[CH2:2][CH2:3][CH2:10][O:11][C:37]=23)=[O:35])[CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)CN
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1CCC(CC1)CNC(=O)C1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)CNC(=O)C1=CNC2=CC=CC=C12
Name
Type
product
Smiles
CN1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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